REACTION_SMILES
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[C:1]([O:2][OH:4])(=[O:3])[CH3:5].[cH:6]1[cH:7][cH:8][c:9]2[n:10][cH:11][cH:12][cH:13][c:14]2[cH:15]1>>[O-:3][n+:10]1[c:9]2[cH:8][cH:7][cH:6][cH:15][c:14]2[cH:13][cH:12][cH:11]1
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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c1ccc2ncccc2c1
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Name
|
|
Type
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product
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Smiles
|
[O-][n+]1cccc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |